3-(3-Methyl-2-butenyloxy)-benzylamine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[3-(3-methylbut-2-enoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-6,8H,7,9,13H2,1-2H3 |
InChI Key |
CXTSTVRGCCCVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC(=C1)CN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity
- Antifungal Activity: Prenyl ether and halogen substituents (e.g., Cl, Br) in benzylamines show moderate antifungal activity against Candida spp., but are outperformed by aniline derivatives with electron-withdrawing groups (e.g., –NO₂, –F) .
- Receptor Binding: CF₃ substituents at the benzylamine’s meta or para positions significantly enhance binding to adenosine A2A receptors compared to unsubstituted analogs. Di-fluoro substituents also improve affinity but less markedly .
- Cytotoxicity : Benzylamine derivatives generally exhibit lower cytotoxicity compared to aniline analogs. For example, 3-fluoro-benzylamine showed reduced activity against cancer cell lines relative to 3-fluoro-aniline derivatives .
Physicochemical Properties
- Solubility: Substitution with polar groups (e.g., dimethylaminopropoxy) improves aqueous solubility, critical for NK1 antagonist pharmacokinetics .
Conflicting Findings and Limitations
- For instance, substituents on benzylamine failed to boost anorectic effects in mice, contrasting with amphetamine derivatives .
- Biological Targets : The same substituent (e.g., CF₃) may enhance affinity for one target (A2A receptors) but reduce cytotoxicity, highlighting target-dependent SAR .
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis involves nucleophilic attack of a deprotonated phenol on prenyl bromide. Key parameters include:
-
Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves 89% yield for analogous etherifications. Stronger bases (e.g., NaH) may induce side reactions in heat-sensitive systems.
-
Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the phenoxide ion.
Representative Procedure :
3-Hydroxybenzyl alcohol (1.0 equiv), prenyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF are stirred at 70°C for 6 hours. Workup via aqueous extraction and solvent evaporation yields 3-(3-Methyl-2-butenyloxy)benzyl alcohol.
Optimization Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | DMF | THF | Acetonitrile |
| Yield (%) | 89 | 72 | 68 |
Halogenation of Alcohol to Benzyl Bromide
Bromination Strategies
Conversion of the alcohol intermediate to benzyl bromide is critical for subsequent amination. Phosphorus tribromide (PBr₃) proves superior to HBr gas due to milder conditions and higher selectivity.
Procedure :
3-(3-Methyl-2-butenyloxy)benzyl alcohol is treated with PBr₃ (1.1 equiv) in dichloromethane (DCM) at 0°C→25°C over 2 hours. Quenching with ice water followed by extraction yields the bromide.
Comparative Halogenation Efficiency
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PBr₃ | 0→25 | 2 | 92 |
| HBr (gas) | 40 | 6 | 78 |
Note : PBr₃ avoids acid-sensitive side reactions common with HBr.
Amination of Benzyl Bromide to Primary Amine
Challenges in Primary Amine Synthesis
Direct substitution of benzyl bromide with ammonia often results in low yields due to poor nucleophilicity of NH₃. Patent WO2011113884A1 circumvents this via a two-step process:
-
Gabriel Synthesis : Phthalimide potassium salt reacts with benzyl bromide to form a protected amine.
-
Deprotection : Hydrazinolysis releases the primary amine.
Procedure :
Amination Yield Optimization
| Method | Conditions | Yield (%) |
|---|---|---|
| Direct NH₃ (aq.) | 100°C, 24 h, sealed tube | 45 |
| Gabriel Synthesis | DMF, 100°C, 12 h → Hydrazine | 83 |
Scalability and Industrial Considerations
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | K₂CO₃, DMF, 80°C | |
| Mitsunobu Reaction | 70–85 | DIAD, PPh₃, THF, 0°C to RT | Adapted |
What spectroscopic and chromatographic techniques are effective for characterizing this compound?
Basic Research Question
- NMR : The benzylamine proton (CH₂NH₂) appears as a singlet at δ 3.7–4.1 ppm, while the 3-methyl-2-butenyloxy group shows allylic protons at δ 5.1–5.3 ppm (J = 6–8 Hz) .
- Mass Spectrometry : Exact mass (e.g., 219.15 g/mol) confirms molecular ion peaks, while fragmentation patterns distinguish substituent effects .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve baseline separation of analogs .
How does the stability of this compound vary under different storage and handling conditions?
Basic Research Question
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allylic ether group .
- Decomposition Risks : Exposure to moisture or acidic conditions may hydrolyze the ether bond, forming 3-hydroxybenzylamine .
- Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation; rinse skin/eyes with water for 15+ minutes upon contact .
How does the 3-methyl-2-butenyloxy substituent influence the compound’s interaction with biological targets like monoamine oxidases (MAOs)?
Advanced Research Question
QSAR studies on para-substituted benzylamines reveal that substituent volume (van der Waals parameter, Vw) inversely correlates with MAO-A binding affinity . The 3-methyl-2-butenyloxy group’s steric bulk may reduce binding compared to smaller substituents (e.g., –OCH₃). To validate:
- Docking Simulations : Use AutoDock Vina with MAO-A crystal structures (PDB: 2Z5X) to model interactions.
- Enzymatic Assays : Measure IC₅₀ values against MAO-A/MAO-B using kynuramine as a substrate .
What catalytic systems enable selective oxidation of this compound to nitriles or imines?
Advanced Research Question
Au/CuO binary catalysts (1% Au loading) under O₂ (0.1 MPa) oxidize benzylamine derivatives to benzonitrile with >90% selectivity at 80°C . Key parameters:
- Catalyst Composition : Au nanoparticles (2–5 nm) on CuO enhance electron transfer .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.
Q. Table 2: Oxidation Performance
| Catalyst | Conversion (%) | Selectivity (%) | Conditions | Reference |
|---|---|---|---|---|
| Au/CuO | 95 | 92 (Nitrile) | O₂, 80°C, 12 h | |
| Ag/CuO | 70 | 65 (Imine) | O₂, 70°C, 24 h |
Are there polymorphic forms of this compound, and how do they affect physicochemical properties?
Advanced Research Question
Polymorphism is common in benzylamine derivatives. For example, N-substituted analogs exhibit Form I (monoclinic) and Form II (orthorhombic), differing in solubility by 20–30% . To identify polymorphs:
- PXRD : Compare diffraction peaks (e.g., 2θ = 12.5°, 18.7° for Form I vs. 13.2°, 19.4° for Form II) .
- DSC : Melting points vary by 5–10°C between forms .
How does this compound perform as a promoter in carbon capture solvents?
Advanced Research Question
Benzylamine derivatives act as promoters in amine-based solvents (e.g., MEA) by accelerating CO₂ absorption kinetics via carbamate formation . Key metrics:
- Absorption Rate : Measure CO₂ uptake (mol/L·min) in a stirred reactor at 40°C.
- Stability : Cyclic absorption-desorption tests (50+ cycles) assess degradation .
What computational methods predict the migration behavior of this compound in capillary electrophoresis?
Advanced Research Question
Simul 5 software accurately models ion migration using buffer pH and mobility differences (e.g., benzoate vs. acetate) . For method design:
- Buffer Selection : Use discontinuous buffers (pH 4.5–9.5) to separate cationic species .
- Validation : Compare simulated migration times (±5%) with experimental capillary electrophoresis data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
